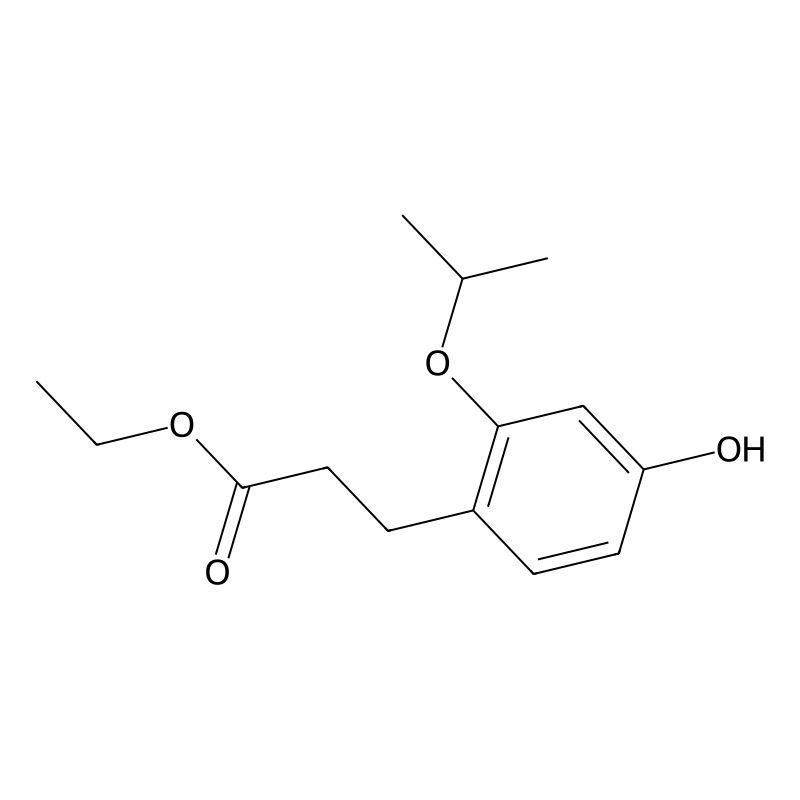

Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Biological Activity: Research has explored the potential biological activities of ethyl phloretate. Studies have investigated its effects on cells, including antioxidant and anti-inflammatory properties [].

It's important to note that most research is currently at the preclinical stage, meaning it's been studied in cells or lab animals but not yet in humans. More research is needed to understand the potential benefits and risks of ethyl phloretate.

Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate is an organic compound characterized by its ester functional group. Its molecular formula is , and it has a molecular weight of approximately 252.31 g/mol. The structure comprises an ethyl ester linked to a propanoic acid moiety, which is further substituted with a 4-hydroxy-2-isopropoxyphenyl group. This compound is notable for its potential applications in pharmaceuticals and as a chemical intermediate.

- Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.

- Transesterification: The compound can react with another alcohol to form a different ester, which is useful in modifying the properties of the original compound.

- Esterification: The reaction with carboxylic acids can regenerate the ester or form new derivatives.

These reactions are fundamental in organic synthesis, allowing for the modification and functionalization of the compound.

The biological activity of ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate has not been extensively studied, but compounds with similar structures often exhibit various pharmacological effects. For instance, phenolic compounds are known for their antioxidant properties, which may suggest potential health benefits. Additionally, derivatives of phenolic esters have been explored for their anti-inflammatory and antimicrobial activities, indicating that this compound may possess similar bioactive properties.

The synthesis of ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate typically involves:

- Esterification: Reacting 4-hydroxy-2-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

- Refluxing: The reaction mixture is usually refluxed to facilitate the reaction between the acid and alcohol.

- Purification: The resulting product is purified through techniques such as recrystallization or chromatography to isolate the desired ester.

These methods can be optimized based on available reagents and desired purity levels.

Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate has potential applications in various fields:

- Pharmaceuticals: As a precursor or intermediate in drug synthesis due to its structural characteristics.

- Flavoring Agents: Similar compounds are often used in flavoring due to their aromatic properties.

- Cosmetics: It may serve as an ingredient in cosmetic formulations due to its potential antioxidant properties.

Several compounds share structural similarities with ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Ethyl 3-(4-hydroxyphenyl)propanoate | 0.95 | |

| Methyl 3-(4-hydroxyphenyl)propionate | 0.95 | |

| Ethyl 2-(4-hydroxyphenyl)acetate | 0.93 | |

| Methyl 3-(3-hydroxyphenyl)propanoate | 0.93 | |

| Ethyl 2-(3-hydroxyphenyl)acetate | 0.91 |

These compounds highlight the uniqueness of ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate due to its specific substitution pattern and potential applications that may differ from those of its analogs.